Potassium 4-chloro-2-(thiophene-2-amido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Potassium 4-chloro-2-(thiophene-2-amido)benzoate involves several steps. One common method includes the condensation reaction of 4-chloro-2-aminobenzoic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl₅). The resulting intermediate is then treated with potassium hydroxide (KOH) to form the potassium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Potassium 4-chloro-2-(thiophene-2-amido)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium 4-chloro-2-(thiophene-2-amido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium 4-chloro-2-(thiophene-2-amido)benzoate involves its interaction with specific molecular targets. The thiophene ring and the amide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Potassium 4-chloro-2-(thiophene-2-amido)benzoate can be compared with other similar compounds, such as:
Potassium 4-chloro-2-(furan-2-amido)benzoate: This compound features a furan ring instead of a thiophene ring, which may result in different chemical reactivity and biological activity.
Potassium 4-chloro-2-(pyrrole-2-amido)benzoate: The presence of a pyrrole ring instead of a thiophene ring can also influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClKNO3S |
---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
potassium;4-chloro-2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C12H8ClNO3S.K/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10;/h1-6H,(H,14,15)(H,16,17);/q;+1/p-1 |
InChI Key |
DJYGTGCKAKQTCF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
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